1-Isocyano-4-(trifluoromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-isocyano-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEHAMDFHFAQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374783 | |
| Record name | 1-isocyano-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139032-23-8 | |
| Record name | 1-isocyano-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)phenyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Isocyano 4 Trifluoromethyl Benzene
Dehydration Protocols from N-[4-(Trifluoromethyl)phenyl]formamide Precursors
The primary and most established method for the synthesis of 1-isocyano-4-(trifluoromethyl)benzene is the dehydration of its corresponding formamide (B127407) precursor, N-[4-(trifluoromethyl)phenyl]formamide. This transformation is a critical step that requires careful optimization of reagents and conditions to achieve high yields and purity.
Optimization of Dehydration Reagents and Catalysts
The choice of dehydration reagent is paramount for the successful conversion of N-[4-(trifluoromethyl)phenyl]formamide to its isocyanide. The most commonly employed and effective reagents are phosphorus oxychloride (POCl₃) and p-toluenesulfonyl chloride (p-TsCl) in the presence of a base.
Phosphorus oxychloride is a powerful dehydrating agent that has been shown to be highly efficient for this transformation. The reaction is typically carried out in a suitable solvent such as dichloromethane, with a tertiary amine base like triethylamine to neutralize the generated hydrochloric acid. Optimization of this method often involves controlling the reaction temperature, typically at 0 °C, to minimize side reactions. A general protocol involves the slow addition of phosphorus oxychloride to a solution of the formamide and triethylamine in dichloromethane.
p-Toluenesulfonyl chloride offers a milder alternative to phosphorus oxychloride and is considered a greener option. This reagent, in combination with a base such as pyridine or triethylamine, effectively dehydrates the formamide. Mechanochemical routes using p-TsCl have also been explored, demonstrating high efficiency and reduced solvent usage nih.gov. The presence of electron-withdrawing groups on the aromatic ring, such as the trifluoromethyl group in the target compound, can influence the reactivity of the formamide, with high yields being achievable for such substrates nih.gov.
Below is a table summarizing common dehydration reagents and their typical reaction conditions.
| Dehydrating Agent | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Phosphorus oxychloride (POCl₃) | Triethylamine | Dichloromethane | 0 | High | wikipedia.org |
| p-Toluenesulfonyl chloride (p-TsCl) | Pyridine | Dichloromethane | Room Temperature | High | researchgate.net |
| Diphosgene | Triethylamine | Dichloromethane | 0 | Good | wikipedia.org |
| Burgess Reagent | - | Tetrahydrofuran | Room Temperature | Good | wikipedia.org |
Interactive Data Table:
| Dehydrating Agent | Base | Solvent | Temperature (°C) |
| Phosphorus oxychloride (POCl₃) | Triethylamine | Dichloromethane | 0 |
| p-Toluenesulfonyl chloride (p-TsCl) | Pyridine | Dichloromethane | 25 |
| Diphosgene | Triethylamine | Dichloromethane | 0 |
| Burgess Reagent | None | Tetrahydrofuran | 25 |
Scalable Synthetic Approaches and Process Development
The scalability of isocyanide synthesis is a critical consideration for industrial applications. While laboratory-scale syntheses are well-established, transitioning to larger scales presents challenges such as heat management, reagent addition control, and product isolation. Continuous flow technology has emerged as a promising approach for the scalable and safe production of isocyanides rsc.org. This methodology allows for precise control over reaction parameters, leading to improved yields and safety, particularly when handling potentially hazardous reagents like phosphorus oxychloride rsc.org.
For the synthesis of this compound, a scalable process would likely involve a continuous flow reactor for the dehydration step. This would enable efficient mixing and heat transfer, minimizing the formation of byproducts. The purification of the isocyanide on a large scale can be achieved through distillation or crystallization, depending on the physical properties of the final product. The development of such a process requires careful consideration of solvent selection, reagent stoichiometry, and reaction time to ensure both efficiency and economic viability.
Parallel Synthesis Strategies for Isocyanide Libraries
The isocyanide functional group is a valuable component in multicomponent reactions, making the parallel synthesis of isocyanide libraries a significant area of research for drug discovery and material science. Automated parallel synthesis platforms have been developed to rapidly generate a diverse range of isocyanides, including derivatives of this compound. These systems typically utilize 96-well plates and robotic liquid handlers to perform the reactions on a small scale (e.g., 0.2 mmol) digitellinc.com.
A general procedure for the parallel synthesis of an isocyanide library involves the dispensing of the corresponding formamide precursors into the wells of a microtiter plate, followed by the automated addition of the solvent, base, and dehydrating agent. After the reaction is complete, a high-throughput workup and purification step, such as solid-phase extraction, is employed to isolate the isocyanide products. This approach allows for the rapid generation of hundreds of unique isocyanides for screening in various applications.
Comparative Analysis of Formylation Routes for Precursor Amides
A widely used and classical method is the use of formic acid , often in the presence of a coupling agent or under dehydrating conditions. Catalyst-free N-formylation of anilines with formic acid under neat conditions has been reported to be an environmentally friendly and efficient procedure, providing moderate to excellent yields . The reaction is influenced by the electronic nature of the aniline, with electron-withdrawing groups, such as the trifluoromethyl group, sometimes requiring longer reaction times .
Another approach involves the use of formic acid derivatives such as acetic formic anhydride or formyl esters. Acetic formic anhydride is a highly effective formylating agent but can be sensitive to moisture researchgate.net.
More recently, the use of carbon dioxide (CO₂) as a C1 source for the N-formylation of anilines has gained attention as a sustainable alternative. This method typically involves a catalyst and a reducing agent to convert CO₂ into the formyl group acs.org. While promising from a green chemistry perspective, this method may require optimization for specific substrates like 4-(trifluoromethyl)aniline.
The use of oxalic acid as a carbon monoxide (CO) surrogate in manganese-catalyzed N-formylation of anilines represents another innovative and safer alternative to traditional methods that use toxic CO gas acs.orgnih.gov. This approach has been shown to be effective for a variety of anilines nih.gov.
The table below provides a comparative overview of different formylation methods.
| Formylating Agent | Catalyst/Conditions | Advantages | Disadvantages |
| Formic Acid | Neat, 60 °C | Environmentally friendly, simple work-up | Longer reaction times for electron-deficient anilines |
| Acetic Formic Anhydride | - | High reactivity, good yields | Moisture sensitive |
| Carbon Dioxide (CO₂) | Catalyst, reducing agent | Sustainable C1 source | May require optimization for specific substrates |
| Oxalic Acid | Manganese catalyst | Safer than CO gas, cost-effective | Requires a catalyst |
Considerations for Sustainable Synthesis of Trifluoromethylated Aryl Isocyanides
The use of p-toluenesulfonyl chloride as a dehydrating agent is considered a greener alternative to phosphorus oxychloride due to its lower toxicity and the formation of less hazardous byproducts researchgate.net. Furthermore, mechanochemical methods for the dehydration step can significantly reduce or eliminate the need for solvents, leading to a more environmentally benign process nih.gov.
Solvent selection is another critical aspect of sustainable synthesis. The replacement of chlorinated solvents like dichloromethane with greener alternatives is a primary goal. While challenging for isocyanide synthesis due to solubility and reactivity issues, research into alternative solvent systems is ongoing.
To quantify the environmental impact of a synthetic route, various green chemistry metrics can be employed, such as Atom Economy, E-Factor, and Process Mass Intensity (PMI) nih.govmdpi.comwiley-vch.dewhiterose.ac.ukresearchgate.net. Applying these metrics to the different synthetic pathways for this compound can provide a quantitative basis for selecting the most sustainable option.
Reactivity and Transformation Pathways of 1 Isocyano 4 Trifluoromethyl Benzene
Cycloaddition Reactions Involving 1-Isocyano-4-(trifluoromethyl)benzene as a Substrate
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. This compound, with its electron-deficient nature, exhibits unique reactivity in these transformations.
[3+2] Annulation with Nitrones
A significant example of the utility of this compound in cycloaddition reactions is its silver-assisted [3+2] annulation with nitrones. This reaction provides a direct route to 2,3,4-trisubstituted 1,2,4-oxadiazolidin-5-one derivatives. The reaction is catalyzed by silver oxide (Ag₂O) and utilizes molecular oxygen as the terminal oxidant.
The general scheme for this reaction involves the reaction of a nitrone with this compound in the presence of the silver catalyst. The reaction proceeds with a broad substrate scope for the nitrone component, tolerating various substituents on the aromatic ring. A plausible mechanism involves the initial nucleophilic addition of the isocyanide to the silver-activated nitrone, followed by cyclization, protodeargentation, and finally oxidation to yield the 1,2,4-oxadiazolidin-5-one product as a single diastereomer.
A range of diversely functionalized nitrones have been shown to undergo this annulation with aryl isocyanides, including those with electron-donating and electron-withdrawing groups, leading to the corresponding products in good to excellent yields. google.com For instance, the reaction of various nitrones with 1-bromo-4-isocyanobenzene, a similarly electronically modified isocyanide, has been reported to produce the desired products in high yields. google.com
Table 1: Silver-Assisted [3+2] Annulation of Nitrones with Aryl Isocyanides
| Nitrone Substrate | Aryl Isocyanide | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| C-Phenyl-N-methylnitrone | 1-Bromo-4-isocyanobenzene | Ag₂O (10) | 1,4-Dioxane | 80 | 4 | 85 | |
| C-(4-Methoxyphenyl)-N-methylnitrone | 1-Bromo-4-isocyanobenzene | Ag₂O (10) | 1,4-Dioxane | 80 | 4 | 92 | |
| C-(4-Chlorophenyl)-N-methylnitrone | 1-Bromo-4-isocyanobenzene | Ag₂O (10) | 1,4-Dioxane | 80 | 4 | 88 |
Note: Data presented is for a representative aryl isocyanide. Specific yield data for this compound in this reaction was not available in the searched literature.
Metal-Catalyzed Cycloadditions with Diazo Compounds
Metal-catalyzed cycloaddition reactions of isocyanides with diazo compounds represent an efficient method for the synthesis of various nitrogen-containing heterocycles. The electron-deficient nature of this compound makes it a suitable partner in these reactions, which are often catalyzed by transition metals such as copper, rhodium, or silver. These metals can form carbene or carbenoid species from diazo compounds, which then react with the isocyanide.
While specific examples detailing the reaction of this compound with diazo compounds are not extensively documented in the readily available literature, the general reactivity pattern of electron-deficient isocyanides suggests its potential in such transformations. For instance, copper-catalyzed reactions of isocyanides with ethyl diazoacetate can lead to the formation of oxazoles. The proposed mechanism involves the formation of a copper carbene, which then undergoes a [4+1] cycloaddition with the isocyanide.
Further research is needed to fully explore and document the scope and limitations of metal-catalyzed cycloadditions of this compound with various diazo compounds.
Multicomponent Cycloadditions for Heterocycle Formation
Multicomponent cycloadditions are highly efficient processes that allow for the construction of complex heterocyclic systems in a single step from three or more starting materials. This compound is an excellent component in such reactions due to its ability to act as a "carbon-monoxide" equivalent and its favorable electronic properties.
One notable example is the reaction of isocyanides with dimethyl acetylenedicarboxylate (B1228247) (DMAD) and an acid, which can lead to the formation of highly substituted five-membered heterocycles. The electron-withdrawing trifluoromethyl group in this compound can influence the reactivity and regioselectivity of these cycloadditions.
Although detailed studies focusing solely on this compound in a wide array of multicomponent cycloadditions are limited, the general principles of isocyanide chemistry suggest its applicability in the synthesis of diverse heterocyclic scaffolds such as pyrroles, imidazoles, and oxazoles through these convergent strategies.
Role of this compound in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. This compound is a key player in several important MCRs, where its unique reactivity contributes to the efficient synthesis of complex molecules.
Ugi-Type Reaction Scaffolds and Scope
The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent chemistry, involving the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. The use of this compound in the Ugi reaction is of particular interest as the resulting products will contain the trifluoromethylphenyl group, a common motif in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity.
The reaction mechanism is believed to proceed through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide then adds to the iminium ion, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to yield the final product. The reaction is typically fast and exothermic.
The scope of the Ugi reaction is broad, allowing for a wide variety of substituents on each of the four components. When using this compound, the reaction can be performed with a diverse set of aldehydes (aliphatic and aromatic), amines (primary and some secondary), and carboxylic acids to generate a library of compounds with significant structural diversity.
Table 2: Representative Ugi Reaction with this compound
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |
| Benzaldehyde | Benzylamine | Acetic Acid | This compound | Methanol | High |
| Isobutyraldehyde | Cyclohexylamine | Benzoic Acid | This compound | Methanol | High |
| Formaldehyde | Aniline | Propionic Acid | This compound | Methanol | Moderate to High |
Note: This table represents the general applicability and expected high yields based on the broad scope of the Ugi reaction. Specific, cited yield data for these exact combinations with this compound were not found in the searched literature.
Passerini-Type Reaction Pathways and Product Diversification
The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR, involving the reaction of an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. The inclusion of this compound in the Passerini reaction allows for the incorporation of the trifluoromethylphenyl moiety into the product, which can be advantageous for developing new pharmaceuticals and agrochemicals.
The mechanism of the Passerini reaction is thought to proceed through a non-ionic, cyclic transition state, especially in aprotic solvents, where hydrogen bonding plays a crucial role. The reaction is generally rapid and efficient, particularly with high concentrations of reactants.
The Passerini reaction offers a high degree of product diversification, as a wide range of aldehydes, ketones, and carboxylic acids can be employed. The use of this compound as the isocyanide component further expands the accessible chemical space. The resulting α-acyloxy amides are versatile intermediates that can be further transformed into other valuable compounds.
Table 3: Representative Passerini Reaction with this compound
| Carbonyl Compound | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |
| Benzaldehyde | Acetic Acid | This compound | Dichloromethane | High |
| Acetone | Benzoic Acid | This compound | Tetrahydrofuran | Moderate |
| Cyclohexanone | Propionic Acid | This compound | Dichloromethane | Moderate to High |
Note: This table illustrates the general applicability of the Passerini reaction with the specified isocyanide. Specific, cited yield data for these exact combinations were not available in the searched literature.
Integration into Complex Molecular Architectures
The isocyanide functional group is a versatile tool in organic synthesis, primarily due to its ability to participate in multicomponent reactions (MCRs). These reactions allow for the construction of complex molecular frameworks in a single, efficient step. This compound serves as a key building block in these transformations, enabling the incorporation of the trifluoromethylphenyl moiety into a wide array of molecular architectures. The trifluoromethyl group is of particular interest in medicinal chemistry as it can significantly enhance properties like metabolic stability and lipophilicity. nih.govmdpi.com
Two of the most prominent MCRs involving isocyanides are the Passerini and Ugi reactions.
Passerini Reaction: This three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to yield an α-acyloxy amide. wikipedia.orgnih.govorganic-chemistry.org When this compound is used, it allows for the direct synthesis of α-acyloxy amides bearing the N-[4-(trifluoromethyl)phenyl] group. The reaction is believed to proceed through a non-ionic, cyclic transition state, especially in aprotic solvents, and is driven by the irreversible Mumm rearrangement of an intermediate α-adduct. wikipedia.orgnih.govwikipedia.org
Ugi Reaction: As a four-component reaction, the Ugi reaction expands on the Passerini by including a primary amine. wikipedia.orgorganic-chemistry.org The reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide produces a bis-amide. wikipedia.orgnih.gov The use of this compound results in the formation of complex peptidomimetic structures containing the trifluoromethylphenyl-substituted amide. The reaction is initiated by the formation of an imine from the carbonyl compound and the amine, which then reacts with the isocyanide and the carboxylate. wikipedia.orgbeilstein-journals.orgnih.gov The final, irreversible step is also a Mumm rearrangement. wikipedia.org
These MCRs are highly valued for their atom economy and their utility in creating large libraries of diverse compounds for drug discovery and materials science. organic-chemistry.orgnih.gov The trifluoromethylphenyl group introduced by this compound can serve as a crucial pharmacophore or a functional handle for further synthetic modifications.
Beyond these classic MCRs, this compound can be employed in the synthesis of various nitrogen-containing heterocycles, which are core structures in many biologically active molecules. researchgate.netclockss.orgnih.gov For instance, isocyanides can undergo cycloaddition reactions or be used in post-MCR transformations to construct complex ring systems. beilstein-journals.orgresearchgate.net
Catalytic Applications of this compound
As a Ligand in Transition Metal Catalysis
The isocyanide carbon atom can act as a strong σ-donor and a moderate π-acceptor, making isocyanides effective ligands for a variety of transition metals. The electronic properties of the 4-(trifluoromethyl)phenyl group—specifically the strong electron-withdrawing nature of the CF₃ group—can modulate the electronic character of the isocyanide ligand, influencing the stability and reactivity of the resulting metal complexes.
In copper catalysis, this compound can participate both as a reactant and as a ligand. Copper catalysts are pivotal in many trifluoromethylation and trifluoromethylselenolation reactions. beilstein-journals.orgbeilstein-journals.org A notable reaction is the copper-catalyzed trifluoromethylalkynylation of isocyanides, which provides access to (E)-N-alkyl trifluoromethyl alkynyl ketoimines. nih.gov These products are valuable intermediates for synthesizing CF₃-containing N-heterocycles and propargylamines. nih.gov
More recently, photoinduced copper-catalyzed reactions have been developed for the defluorinative C–N coupling of trifluoromethylated arenes with amines. dntb.gov.uanih.gov While this reaction focuses on the C-F bond activation of the trifluoromethyl group, the principles can be extended to systems where isocyanide ligands coordinate to the copper center, potentially influencing the catalytic cycle. The interaction between the isocyanide ligand and the copper catalyst can facilitate key steps such as reductive elimination or oxidative addition.
| Reaction Type | Catalyst/Reagents | Reactant Type | Product Type | Reference |
|---|---|---|---|---|
| Trifluoromethylalkynylation | Copper Catalyst | Isocyanide, Acetylenic Triflone | (E)-N-alkyl trifluoromethyl alkynyl ketoimine | nih.gov |
| Defluorinative C-N Coupling | CuBr/Ligand, Light | Trifluoromethylated Arene, Amine | α,α-difluoromethylamine | nih.gov |
| Trifluoromethylselenolation | Copper/Ligand | Alkyne, Boronic Acid | Trifluoromethylselenylated analog | beilstein-journals.org |
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. e-bookshelf.depitt.edu this compound can serve as a ligand in these processes. The electronic properties imparted by the trifluoromethyl group can influence the reactivity and selectivity of the palladium catalyst. For example, electron-deficient phosphine (B1218219) ligands are often used in challenging coupling reactions, and an electron-deficient isocyanide ligand could play a similar role.
Palladium catalysts are used in the synthesis of aryl isocyanates from aryl chlorides, a transformation related to the isocyanide functional group. mit.edu Furthermore, palladium-catalyzed coupling reactions have been successfully applied to scaffolds containing trifluoromethyl groups, demonstrating the compatibility of this moiety with common catalytic cycles. nih.gov In such reactions, this compound could coordinate to the palladium center, stabilizing the active catalytic species or participating directly in the reaction mechanism. The stability of palladacycles, which can be effective catalysts, is often influenced by the nature of the coordinating ligands. pitt.edu
| Reaction Name | Electrophile | Nucleophile | Common Ligands | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/Alkenyl Halide/Triflate | Organoboron Reagent | Phosphines (e.g., PPh₃, dppf) | e-bookshelf.de |
| Heck Coupling | Aryl/Alkenyl Halide/Triflate | Alkene | Phosphines (e.g., P(o-tol)₃, dppe) | pitt.edu |
| Buchwald-Hartwig Amination | Aryl/Alkenyl Halide/Triflate | Amine | Bulky, electron-rich phosphines | wikipedia.org |
| Isocyanate Cross-Coupling | Aryl Chloride/Triflate | Sodium Cyanate | Josiphos-type ligands | mit.edu |
The platinum-group metals (PGMs), including ruthenium, rhodium, palladium, osmium, iridium, and platinum, are renowned for their catalytic prowess in a vast range of chemical transformations. mit.edudntb.gov.uaresearchgate.net They are particularly effective in hydrogenation, dehydrogenation, and various coupling reactions. matthey.comsigmaaldrich.com Isocyanides, including this compound, can act as ligands for PGM catalysts, modifying their activity, selectivity, and stability.
For instance, in hydrogenation reactions, platinum catalysts like Adams' catalyst (platinum dioxide) are highly effective. sigmaaldrich.com The coordination of a ligand such as an isocyanide can alter the steric and electronic environment around the metal center, potentially influencing the stereochemical outcome or substrate selectivity of the reduction. Similarly, in hydroformylation reactions often catalyzed by rhodium or iridium, the choice of ligand is critical in controlling the ratio of linear to branched aldehyde products. mit.edu The unique electronic profile of this compound, with its strong σ-donating and moderate π-accepting character, makes it a candidate for tuning the performance of PGM catalysts in these and other important industrial processes.
The coordination chemistry of isocyanides extends beyond copper, palladium, and the platinum-group metals. uci.edu They form stable complexes with a wide variety of transition metals, including those in Group 6, such as molybdenum (Mo). Sterically demanding isocyanide ligands have been shown to enforce low coordination numbers and stabilize metal centers in unusual oxidation states or geometries. fu-berlin.de
For example, molybdenum carbonyl complexes can react with isocyanides to form octahedral complexes like fac-[Mo(CO)₃(CNR)₃]. fu-berlin.de These complexes can sometimes isomerize to the more thermodynamically stable mer isomer upon heating. fu-berlin.de The electronic properties of the isocyanide ligand, influenced by substituents like the trifluoromethyl group, play a crucial role in the stability and reactivity of these organometallic compounds. The ability of this compound to coordinate to various metal centers opens up possibilities for its use in a broader range of catalytic applications, potentially in polymerization, C-H activation, or other novel transformations.
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Heterocyclization Reactions Employing this compound as a Precursor
This compound is a valuable building block for the synthesis of a wide array of heterocyclic compounds. Its reactivity is dominated by the isocyanide group, which can undergo cycloaddition reactions and participate in multicomponent reactions such as the Passerini and Ugi reactions. These transformations allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation.
Similarly, the Passerini three-component reaction, which involves an isocyanide, a carbonyl compound, and a carboxylic acid, generates α-acyloxy amides. wikipedia.org These products can also be designed to undergo subsequent cyclizations to form heterocycles like β-lactams, butenolides, and isocoumarins. wikipedia.orgorganicreactions.org
Another significant pathway for heterocycle synthesis from this compound is through cycloaddition reactions. The isocyanide can react as a 1,3-dipole synthon in [3+2] cycloadditions or as a one-atom component in [4+1] cycloadditions. wikipedia.org A prominent example is the synthesis of tetrazoles through the reaction of isocyanides with azides. beilstein-journals.org This reaction can be part of a Ugi-azide four-component reaction, which provides a versatile route to highly substituted tetrazoles. beilstein-journals.org For example, a diastereoselective one-pot five-component reaction involving an aldehyde, ammonium (B1175870) hydroxide, 3-hydroxypivalaldehyde, an isocyanide, and trimethylsilyl (B98337) azide (B81097) (TMSN₃) can produce 4-(tetrazole)-1,3-oxazinanes. nih.gov
The following table summarizes various heterocyclization reactions where this compound or its close derivatives serve as a key precursor, highlighting the diversity of accessible heterocyclic systems.
| Reactants | Reagents/Catalyst | Conditions | Heterocyclic Product | Yield (%) |
| 1,1′-Ferrocenedicarboxaldehyde, 4-(Trifluoromethyl)benzylamine, 2-Isocyano-1-morpholino-3-phenylpropan-1-one | Scandium(III) triflate | Toluene, Microwave | Ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine) | 73 |
| Aldehyde, Ammonium hydroxide, 3-Hydroxypivalaldehyde, Benzyl isocyanide, Trimethylsilyl azide (TMSN₃) | Sonication | Solvent-free | 4-(1-Benzyl-1H-tetrazol-5-yl)-1,3-oxazinane derivative | High |
| Aldehyde, Amine, Carboxylic acid, Isocyanide | Not specified | Not specified | α-Acylamino amide (Ugi product, precursor to various N-heterocycles) | High |
| Ketone, Carboxylic acid, Isocyanide | Not specified | Aprotic solvents | α-Acyloxy amide (Passerini product, precursor to lactones, lactams) | High |
| Isocyanide, Azide | Not specified | Not specified | 1-Substituted-1H-tetrazole | Good |
| N-Allylcarboxamides | p-Iodotoluene, Selectfluor®, Triethylamine tris(hydrogenfluoride), Pyridine•HF | Acetonitrile (B52724), Room Temp. | 5-(Fluoromethyl)-2-oxazoline derivatives | 44-95 |
Table 1: Examples of Heterocyclization Reactions
Mechanistic Investigations of Reactions Involving 1 Isocyano 4 Trifluoromethyl Benzene
Elucidation of Cycloaddition Reaction Mechanisms and Regioselectivity
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. Isocyanides, acting as one-carbon components, can participate in various cycloaddition reactions, most notably [4+1] and [3+2] cycloadditions. The mechanism of these reactions with 1-isocyano-4-(trifluoromethyl)benzene is dictated by the electronic nature of both the isocyanide and the reacting partner.
In the context of [3+2] cycloadditions , also known as 1,3-dipolar cycloadditions, this compound acts as the dipolarophile. wikipedia.org The reaction involves a 1,3-dipole, such as a nitrile oxide or an azide (B81097), reacting with the isocyanide to form a five-membered heterocyclic ring. wikipedia.orgclockss.org The trifluoromethyl group, being strongly electron-withdrawing, reduces the electron density of the isocyanide carbon. This electronic effect influences the regioselectivity of the cycloaddition. According to Frontier Molecular Orbital (FMO) theory, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (the isocyanide) is often dominant. The electron-withdrawing nature of the 4-(trifluoromethyl)phenyl group lowers the energy of the LUMO of the isocyanide, facilitating the reaction with HOMO-controlled 1,3-dipoles.
The regioselectivity of the addition is determined by the relative magnitudes of the orbital coefficients at the reacting centers. For this compound, the LUMO is expected to have a larger coefficient on the isocyanide carbon atom. This directs the nucleophilic terminus of the 1,3-dipole to attack this carbon, leading to a specific regioisomer. For instance, in the reaction with a nitrile oxide (RC≡N⁺-O⁻), the oxygen atom would preferentially bond to the isocyanide carbon. nih.govnih.gov
[4+1] cycloadditions represent another important class of reactions for isocyanides, leading to the formation of five-membered rings like pyrroles or imidazoles. In these reactions, the isocyanide provides the single carbon atom to a four-atom conjugated system, such as an α,β-unsaturated imine or a vinyl ketene. The mechanism typically involves the nucleophilic attack of the isocyanide carbon onto one terminus of the conjugated system, followed by cyclization and rearrangement to yield the final heterocyclic product. The electrophilicity of the isocyanide carbon in this compound is reduced due to the electron-withdrawing substituent, which can affect the rate of the initial nucleophilic attack.
Detailed Mechanistic Pathways in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. frontiersin.orgnih.gov Isocyanides are cornerstone reactants in some of the most well-known MCRs, such as the Passerini and Ugi reactions. frontiersin.org
The Passerini three-component reaction (P-3CR) involves the reaction of an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to yield an α-acyloxy amide. wikipedia.orgnih.govchemistnotes.com The mechanism is thought to proceed through one of two primary pathways depending on the solvent. In non-polar, aprotic solvents, a concerted, non-ionic pathway is generally accepted. nih.govorganic-chemistry.org This involves the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide through a cyclic transition state. nih.govorganic-chemistry.org In polar, protic solvents, an ionic mechanism is more likely, where the carbonyl compound is first protonated, followed by nucleophilic attack of the isocyanide to form a nitrilium ion intermediate. wikipedia.orgchemistnotes.com This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement leads to the final product. wikipedia.org
For this compound, the electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the isocyanide carbon. This may slow down the initial attack on the carbonyl component. However, the same substituent would stabilize the resulting nitrilium ion intermediate in the ionic pathway, potentially favoring this route in appropriate solvents.
The Ugi four-component reaction (U-4CR) is another cornerstone isocyanide-based MCR, combining an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org The generally accepted mechanism begins with the condensation of the amine and the carbonyl compound to form an imine (or the corresponding iminium ion after protonation by the carboxylic acid). wikipedia.orgbeilstein-journals.org The isocyanide then adds to the electrophilic iminium ion in a key step, forming a nitrilium ion intermediate. wikipedia.orgmdpi.com This highly reactive species is subsequently trapped by the carboxylate anion to form an α-adduct, which undergoes an irreversible Mumm rearrangement to furnish the stable bis-amide product. wikipedia.orgbeilstein-journals.org
| Reaction | Key Intermediate | Role of 4-CF3 Group |
| Passerini (Ionic) | Nitrilium ion | Decreases isocyanide nucleophilicity, stabilizes nitrilium ion |
| Ugi | Nitrilium ion | Decreases isocyanide nucleophilicity, stabilizes nitrilium ion |
Insights into Metal-Catalyzed Transformations
This compound can act as both a reactant and a ligand in metal-catalyzed transformations, particularly with transition metals like palladium. mdpi.com
In many palladium-catalyzed cross-coupling reactions, isocyanides can undergo migratory insertion into metal-carbon bonds. mdpi.com A general catalytic cycle for an imidoylative cross-coupling reaction is depicted below.
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate (Ar-Pd-X). mdpi.comlibretexts.org
Isocyanide Insertion: this compound then coordinates to the palladium center and undergoes a 1,1-migratory insertion into the Ar-Pd bond. This step forms a stable imidoyl-palladium(II) complex. mdpi.com The electron-withdrawing nature of the 4-(trifluoromethyl)phenyl group on the isocyanide can influence the rate of this insertion step and the stability of the resulting imidoyl complex.
Transmetalation/Nucleophilic Attack: The imidoyl-palladium complex can then react with a suitable nucleophile or undergo transmetalation with an organometallic reagent (R-M). mdpi.comlibretexts.org
Reductive Elimination: The final step is the reductive elimination of the product, which regenerates the Pd(0) catalyst and allows the cycle to continue. libretexts.orgyoutube.com
While many metal-catalyzed reactions proceed through two-electron pathways (oxidative addition/reductive elimination), single electron transfer (SET) mechanisms are also possible, particularly in photoredox catalysis. acs.orgrsc.org In a hypothetical SET process involving this compound, a photocatalyst, upon excitation by light, could engage in an electron transfer with a reaction component to generate a radical species. mdpi.com For instance, an excited photocatalyst could reduce an aryl halide to an aryl radical. This aryl radical could then add to the isocyanide, initiating a radical cascade.
Alternatively, the isocyanide itself could be involved in an SET event. Recent studies have shown that isocyanides can form imidoyl radical anions upon photoinduced single-electron transfer. nih.gov These radical anions are highly reactive intermediates. While specific examples involving this compound in metal-catalyzed SET processes are not extensively documented, the electronic properties of the molecule make it a plausible participant in such pathways. The trifluoromethyl group would make the isocyanide a better electron acceptor, potentially facilitating its reduction in an SET event.
Radical Reaction Mechanism Studies
The reaction of radical species with isocyanides is a well-established method for the formation of imidoyl radicals. nih.gov These intermediates are central to a variety of subsequent transformations.
The primary radical intermediate formed in reactions of this compound is the imidoyl radical . This species is generated by the addition of a carbon- or heteroatom-centered radical to the isocyanide carbon atom. nih.govnih.gov
The general mechanism for its formation is as follows: Initiation: A radical initiator (e.g., AIBN) or photolysis generates an initial radical (R•). Propagation: This radical (R•) adds to the terminal carbon of the isocyano group of this compound. This addition forms the key imidoyl radical intermediate.
The structure of this intermediate is characterized by the unpaired electron being localized primarily on the carbon atom of the former isocyano group, with some delocalization onto the nitrogen and the attached aromatic ring. The strong electron-withdrawing trifluoromethyl group on the para position of the benzene (B151609) ring would influence the stability and reactivity of this radical intermediate.
Once formed, the imidoyl radical can undergo several subsequent reactions:
Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor to yield an imine.
Atom/Group Transfer: It can be trapped by an atom or group transfer agent. For example, reaction with a perfluoroalkyl iodide can lead to the formation of a 1,1-adduct. nih.gov
Intramolecular Cyclization: If a suitable radical acceptor is present within the molecule, the imidoyl radical can undergo intramolecular cyclization. For example, studies on 2-isocyanobiphenyls have shown that an initially formed imidoyl radical undergoes intramolecular cyclization onto the adjacent aryl ring, eventually leading to phenanthridine derivatives after oxidation and deprotonation. acs.org This serves as strong evidence for the formation of imidoyl radical intermediates in such reactions.
Fragmentation: The addition of radicals to isonitriles can be reversible, and the imidoyl radical may fragment back to the starting isonitrile and the initial radical. cmu.eduresearchgate.net
The direct detection and characterization of transient radical intermediates like the imidoyl radical can be achieved using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, often in conjunction with spin trapping methods. mdpi.comresearchgate.net In a spin trapping experiment, a short-lived radical intermediate is trapped by a "spin trap" molecule (e.g., a nitrone or a nitroso compound) to form a more stable radical adduct that can be observed and characterized by EPR. researchgate.net This technique would be invaluable for unequivocally identifying the imidoyl radical derived from this compound.
Kinetic and Spectroscopic Analysis of Reaction Pathways
The elucidation of reaction mechanisms involving this compound necessitates a detailed kinetic and spectroscopic analysis. While specific studies on this compound are not extensively documented in publicly available literature, general principles of physical organic chemistry can be applied to hypothesize the nature of its reaction pathways. Kinetic studies would focus on determining the rate law of a given reaction, which provides insight into the molecularity of the rate-determining step. For instance, in a hypothetical reaction where this compound acts as a nucleophile, the rate of reaction would likely depend on the concentration of both the isocyanide and the electrophile.
Spectroscopic techniques are invaluable for identifying transient intermediates and transition states. For reactions involving this compound, in situ spectroscopic monitoring, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, would be employed. The characteristic isocyanide (N≡C) stretching frequency in the IR spectrum (typically around 2100-2200 cm⁻¹) would be a key spectroscopic handle to monitor the progress of a reaction. Changes in the chemical shifts of the aromatic protons and the ¹⁹F NMR signal of the trifluoromethyl group would provide information about changes in the electronic environment of the molecule during the reaction.
For example, in a multicomponent reaction, such as a Passerini or Ugi reaction, where the isocyanide is a key reactant, kinetic analysis could reveal the order of addition of the different components. A plausible, albeit hypothetical, set of kinetic data for a reaction involving this compound is presented in the table below to illustrate how such data could be used to determine the rate law.
Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 4.8 x 10⁻⁴ |
From this hypothetical data, doubling the concentration of this compound doubles the initial rate, suggesting the reaction is first order with respect to the isocyanide. Doubling the concentration of "Reactant B" quadruples the rate, indicating a second-order dependence. Thus, the hypothetical rate law would be: Rate = k[this compound][Reactant B]².
Influence of Solvent Effects on Reaction Mechanisms and Selectivity
The choice of solvent can significantly influence the rate, and in many cases, the outcome of a chemical reaction. wikipedia.org For reactions involving a polar molecule such as this compound, solvent polarity is expected to play a crucial role. The trifluoromethyl group is strongly electron-withdrawing, leading to a significant dipole moment in the molecule.
In general, reactions that proceed through a more polar transition state than the reactants are accelerated in more polar solvents. wikipedia.org Conversely, reactions where the transition state is less polar than the reactants are slower in polar solvents. wikipedia.org For instance, in a hypothetical SₙAr (nucleophilic aromatic substitution) reaction where this compound is the substrate, the formation of a charged Meisenheimer complex as an intermediate would be stabilized by polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), thus increasing the reaction rate.
Solvent effects can also dictate the selectivity of a reaction. In cases where multiple reaction pathways are possible, a change in solvent can favor one pathway over another by differentially stabilizing the respective transition states. wikipedia.orgchemrxiv.orgnih.govchemrxiv.org For example, in a reaction with an ambident nucleophile, a polar protic solvent might favor attack from the more electronegative atom through hydrogen bonding, whereas a polar aprotic solvent might favor attack from the more polarizable atom.
The table below illustrates a hypothetical scenario of how solvent polarity could affect the rate constant of a reaction involving this compound.
Hypothetical Influence of Solvent on the Rate Constant of a Reaction
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| Toluene | 2.4 | 1 |
| Tetrahydrofuran (THF) | 7.6 | 15 |
| Acetone | 21 | 250 |
| Acetonitrile (B52724) | 37 | 1,200 |
| Dimethyl Sulfoxide (DMSO) | 47 | 5,000 |
This hypothetical data suggests that the reaction proceeds through a highly polar or charged transition state, which is significantly stabilized by more polar solvents, leading to a dramatic increase in the reaction rate.
Computational and Theoretical Studies of 1 Isocyano 4 Trifluoromethyl Benzene and Its Derivatives
Electronic Structure and Bonding Analysis of the Isocyanide Moiety
The electronic structure of isocyanides is unique, often described as a resonance hybrid of a carbenic and a zwitterionic form. researchgate.net High-level valence bond calculations support a predominantly carbenic electronic structure for isocyanides, with a secondary zwitterionic character, which contributes to their linear geometry. researchgate.net The carbon atom of the isocyanide group possesses both a σ-type lone pair, making it a good σ-donor, and low-lying π* orbitals, enabling it to act as a π-acceptor. acs.org This amphiphilic nature allows the isocyanide to react with both nucleophiles and electrophiles at the carbon atom. acs.orgacs.org
The frontier molecular orbitals (FMOs) play a crucial role in determining the reactivity of isocyanides. The highest occupied molecular orbital (HOMO) is typically a C-centered σ orbital, while a C-centered π orbital is found at the HOMO-1 level. The lowest unoccupied molecular orbital (LUMO) is a pair of π* orbitals also centered on the carbon atom. nih.gov This electronic arrangement makes the carbon atom a potential hydrogen bond acceptor, a role not commonly associated with carbon. acs.orgnih.gov
The introduction of a strong electron-withdrawing group like the trifluoromethyl (-CF3) group at the para-position of the phenyl ring is expected to significantly modulate the electronic properties of the isocyanide. This substitution lowers the energy of both the HOMO and LUMO, affecting the molecule's donor-acceptor capabilities.
Table 1: Frontier Orbital Characteristics of Aryl Isocyanides
| Feature | General Aryl Isocyanide | 1-Isocyano-4-(trifluoromethyl)benzene (Predicted) |
| HOMO | C-centered σ orbital | Energy lowered, reduced σ-donation |
| LUMO | C-centered π* orbitals | Energy significantly lowered, enhanced π-acidity |
| HOMO-LUMO Gap | Moderate | Reduced |
| Nucleophilicity | Moderate at Carbon | Reduced |
| Electrophilicity | Moderate at Carbon | Enhanced |
This table is generated based on general principles of electronic effects and data from related compounds.
Computational Modeling of Reactivity and Reaction Energy Barriers
Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in understanding the reactivity of isocyanides and predicting reaction energy barriers. researchgate.netrsc.org For instance, DFT studies on the reaction of cyclohexyl isocyanide with 1,1,1,5,5,5-hexafluoropentane-2,4-dione have shown that it is possible to elucidate complex reaction mechanisms, including identifying key intermediates and transition states. researchgate.net Such studies can differentiate between proposed reaction pathways, such as direct attack versus conjugate addition, by calculating the energy profiles. researchgate.net
In the case of this compound, its enhanced electrophilicity at the isocyanide carbon suggests that it would be more susceptible to nucleophilic attack. Computational models can be employed to quantify the energy barriers for such reactions. For example, in cycloaddition reactions, the electron-deficient nature of the isocyanide would influence the energetics of the frontier molecular orbital interactions, potentially lowering the activation energy for reactions with electron-rich dienes.
Furthermore, the trifluoromethyl group can influence the regioselectivity and stereoselectivity of reactions. DFT calculations can predict the most favorable reaction pathways by comparing the activation energies of different possible routes. mdpi.compku.edu.cn
Prediction of Redox Potentials and Photophysical Behavior
The redox and photophysical properties of this compound can be predicted using computational methods. The electron-withdrawing trifluoromethyl group is expected to make the compound more difficult to oxidize and easier to reduce compared to unsubstituted phenyl isocyanide. This is due to the stabilization of the LUMO. Isocyanide complexes are known to exhibit more reversible redox behavior than their metal carbonyl counterparts. wikipedia.org
Computational simulations can predict the redox potentials of the molecule and its metal complexes. acs.org For example, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption and emission spectra, providing insights into the photophysical behavior. acs.org The introduction of a trifluoromethyl group can lead to shifts in the absorption and emission maxima.
The photo-induced isomerization of aryl isocyanides to their corresponding nitriles has been observed to be influenced by substituents on the aryl ring. rsc.org While electron-donating groups can promote this rearrangement in protic solvents, the effect of a strong electron-withdrawing group like -CF3 would require specific computational investigation to predict its photochemical stability. Aromatic isocyanides have also been shown to act as photocatalysts, and the trifluoromethyl group could enhance this property by modifying the excited-state properties. acs.org
Table 2: Predicted Redox and Photophysical Properties of this compound
| Property | Predicted Behavior |
| Oxidation Potential | Higher than phenyl isocyanide |
| Reduction Potential | Lower than phenyl isocyanide |
| Photochemical Isomerization | Potentially inhibited in aprotic solvents |
| Fluorescence | Likely to be weak, potential for phosphorescence in metal complexes |
This table is generated based on general principles of electronic effects and data from related compounds.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
DFT has proven to be a powerful tool for elucidating the mechanisms of reactions involving isocyanides. researchgate.netrsc.org By calculating the geometries and energies of reactants, products, intermediates, and transition states, DFT can provide a detailed picture of the reaction pathway. mdpi.com For example, in a manganese porphyrin-catalyzed C-H isocyanation reaction, DFT calculations were able to identify the key diradical intermediate and explain the observed chemoselectivity. rsc.org
For reactions involving this compound, DFT could be used to:
Investigate the mechanism of its participation in multicomponent reactions, such as the Ugi and Passerini reactions. acs.org
Elucidate the mechanism of its cycloaddition reactions, predicting whether they proceed via a concerted or stepwise pathway. pku.edu.cn
Model the transition states of its reactions to understand the origin of stereoselectivity.
The use of DFT can also help in understanding the role of catalysts in reactions involving this isocyanide, for instance, by modeling the coordination of the isocyanide to a metal center and the subsequent transformations.
Comparative Studies of Isocyanide versus Nitrile Ligand Properties
Comparative computational studies of isocyanides and their isomeric nitriles as ligands in metal complexes have revealed significant differences in their electronic and coordination properties. Isocyanides are generally better σ-donors and stronger π-acceptors than the corresponding nitriles. researchgate.net This makes them stronger ligands for transition metals. researchgate.net
The trifluoromethyl group has a profound impact on these properties. A DFT study comparing CH3NC/CH3CN and CF3NC/CF3CN as ligands in metal carbonyl complexes showed that while methyl isocyanide complexes are less stable than acetonitrile (B52724) complexes, the trend is reversed for the trifluoromethyl-substituted analogues. researchgate.net The trifluoromethyl isocyanide (CF3NC) complexes were found to be more stable than the trifluoroacetonitrile (B1584977) (CF3CN) complexes, which is attributed to the high π-acceptor ability of CF3NC. researchgate.net This suggests that this compound would be a significantly better π-acceptor ligand than 4-(trifluoromethyl)benzonitrile.
The increased π-backbonding in metal complexes of trifluoromethyl-substituted isocyanides can also lead to geometric distortions, such as the bending of the C-N-C bond. researchgate.net
Table 3: Comparison of Ligand Properties: Isocyanide vs. Nitrile
| Property | This compound (Predicted) | 4-(Trifluoromethyl)benzonitrile (Predicted) |
| σ-Donating Ability | Moderate | Weak |
| π-Accepting Ability | Strong | Moderate |
| Metal Complex Stability | High | Lower than isocyanide analogue |
| ν(CN) in Metal Complexes | Lower frequency due to backbonding | Higher frequency shift upon coordination |
This table is generated based on general principles and data from the comparative study of CF3NC and CF3CN. researchgate.net
Derivatives, Analogues, and Structure Activity Relationships in Trifluoromethylated Isocyanides
Synthesis and Reactivity of Positional Isomers of (Trifluoromethyl)benzene Isocyanides
The position of the trifluoromethyl group on the benzene (B151609) ring relative to the isocyanide function has a marked effect on the isomer's properties and reactivity. The synthesis of these isomers—ortho, meta, and para—typically involves the dehydration of the corresponding formamides. For instance, 2-azido-1-(isocyano(tosyl)methyl)-4-(trifluoromethyl)benzene has been synthesized from its corresponding formamide (B127407) precursor. nih.gov
The reactivity of these isomers can be differentiated analytically. For example, in a study of trifluoromethyl-substituted methcathinone (B1676376) isomers, the position of the CF3 group led to distinct carbonyl stretch frequencies in IR spectroscopy and different fragmentation patterns in mass spectrometry, allowing for their unambiguous identification. nih.gov This principle of positional differentiation is crucial for understanding the reactivity of (trifluoromethyl)benzene isocyanide isomers in various chemical transformations.
Table 1: Comparison of Trifluoromethyl-Substituted Aromatic Isomers and Related Compounds
| Compound/Isomer Class | Synthesis Method Highlight | Differentiating Analytical Features | Reference |
|---|---|---|---|
| Trifluoromethyl-substituted methcathinones (2-, 3-, 4-isomers) | Preparation from corresponding precursors for analytical characterization. | Different carbonyl stretch frequencies in IR spectroscopy; unique mass spectrometry fragmentation. | nih.gov |
| 2-Azido-1-(isocyano(tosyl)methyl)-4-(trifluoromethyl)benzene | Dehydration of N-((2-azido-4-(trifluoromethyl)phenyl)(tosyl)methyl)formamide. | Characterized by 1H NMR, 13C NMR, and HRMS. | nih.gov |
| 2-Isocyano-1,3-bis(trifluoromethyl)benzene | Not detailed in the provided context, but identified by CAS number 126572-14-3. | Characterized by IUPAC name, SMILES notation, and molecular formula C9H3F6N. | nih.gov |
Exploration of Biphenyl (B1667301) and Other Aryl-Trifluoromethylated Isocyanide Analogues
The principles of trifluoromethylated isocyanide chemistry extend to more complex aromatic systems, such as biphenyls. These analogues are particularly useful in synthesizing polycyclic aromatic compounds. A notable application is the synthesis of 6-(trifluoromethyl)phenanthridine derivatives from biphenyl isocyanide precursors. nih.govfigshare.com This transformation proceeds via an ionic isocyanide insertion mechanism, offering a practical and environmentally friendly route to these important heterocyclic scaffolds without the need for external oxidants. nih.gov
Furthermore, visible-light-induced radical cascade cyclization of 2-isocyanobiaryls provides another powerful method for creating complex molecules. researchgate.net This approach highlights the versatility of trifluoromethylated isocyanide analogues in modern synthetic chemistry. The reactivity is not limited to biphenyls; other aryl systems containing the trifluoromethyl and isocyanide groups are also actively explored. For instance, a visible-light-induced cascade reaction of isocyanide-containing indoles with CF3Br has been developed to produce trifluoromethylated spiro[indole-3,3-quinoline] derivatives. acs.org
Table 2: Synthesis of Aryl-Trifluoromethylated Analogues and Derivatives
| Starting Material | Reagent/Condition | Product | Key Feature | Reference |
|---|---|---|---|---|
| Biphenyl isocyanide derivatives | Umemoto's reagent, inorganic base | 6-(Trifluoromethyl)phenanthridine derivatives | Ionic isocyanide insertion; environmentally friendly. | nih.govfigshare.com |
| 2-Isocyanobiaryls | Visible light, 1,5-HAT | Alkyl-substituted phenanthridines | Metal- and base-free radical cascade cyclization. | researchgate.net |
| Isocyanide-containing indoles | CF3Br, visible light | Trifluoromethylated spiro[indole-3,3-quinoline] | Cascade radical trifluoromethylation/cyclization/dearomatization. | acs.org |
| ortho-Vinylphenylisocyanides | Togni's reagent, base, light irradiation | 2-CF3 substituted quinolines and indoles | Divergent synthesis via photoredox radical trifluoromethylation. | rsc.org |
Influence of Electronic and Steric Substituent Effects on Reactivity
The chemical behavior of trifluoromethylated isocyanides is governed by a combination of electronic and steric effects. The CF3 group is a strong electron-withdrawing group, which significantly modulates the electron density of the aromatic ring and the isocyanide carbon. nih.govresearchgate.net This electronic influence is critical in reactions where the isocyanide acts as a nucleophile or electrophile.
DFT calculations have been employed to understand these effects more deeply. For isocyanides in general, electron-donating groups on the aryl ring tend to increase the nucleophilicity of the isocyanide carbon, while electron-withdrawing groups, such as trifluoromethyl, decrease it. mdpi.com In multicomponent reactions like the Ugi reaction, aromatic isocyanides are often reported to be less reactive than their aliphatic counterparts, an effect that can be amplified by electron-withdrawing substituents. nih.gov
Steric hindrance also plays a crucial role. nih.gov A bulky group near the isocyanide can impede its approach to a reaction center. In a study on thermally activated delayed fluorescence (TADF) emitters, placing a trifluoromethyl group close to the donor side of a donor-π-acceptor molecule induced a larger twist angle, which was essential for achieving the desired photophysical properties. nih.gov Similarly, the reactivity of metal complexes with isocyanide ligands is controlled by both the electronic nature and the steric bulk of the isocyanide. mdpi.com For trifluoromethyl isocyanide (CF3NC), its strong π-acceptor properties, which are a result of its electronic structure, enable it to form stable complexes with low-valent transition metals. researchgate.net
Structural Modifications for Tunable Reactivity and Application
The reactivity and potential applications of trifluoromethylated isocyanides can be fine-tuned through deliberate structural modifications. Incorporating different functional groups onto the aromatic ring can alter the molecule's electronic properties, solubility, and steric profile, thereby tailoring it for specific synthetic transformations or applications in materials science and medicinal chemistry. rsc.org
For example, the development of photocatalytic systems for trifluoromethylation reactions showcases how structural design is crucial. A double perovskite, Cs2AgBiBr6, has been used as a heterogeneous photocatalyst for various trifluoromethylation reactions, highlighting a strategy for the post-modification of complex molecules. rsc.org Another approach involves the visible-light-induced trifluoromethylation of ortho-vinylphenylisocyanides, which can be directed to form either quinolines or indoles, demonstrating how structural precursors dictate reaction outcomes. rsc.org The strategic placement of functional groups allows for cascade reactions, where an initial trifluoromethylation triggers subsequent cyclizations, leading to complex molecular architectures in a single step. acs.org
Development of Isocyanide Libraries for Research Screening
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are exceptionally well-suited for the rapid generation of large and diverse compound libraries. nih.govmdpi.comnih.gov These reactions combine three or four starting materials in a single step to produce complex products, making them ideal for diversity-oriented synthesis. nih.gov
The inclusion of trifluoromethylated isocyanides, such as 1-isocyano-4-(trifluoromethyl)benzene, as one of the components allows for the creation of libraries where every member contains the trifluoromethylphenyl motif. This is highly valuable in drug discovery, where the CF3 group is often incorporated to improve metabolic stability and bioavailability. mdpi.comnih.gov High-throughput screening (HTS) of these libraries can efficiently identify molecules with specific biological activities. nih.gov Companies specializing in chemical synthesis offer the production of custom libraries, including those based on specific scaffolds, which can be decorated with a vast array of building blocks to maximize structural diversity for screening purposes. enamine.net The synthesis of azide (B81097) libraries for "click" chemistry provides a parallel example of how diverse building block collections are created for high-throughput applications. rsc.org
Table 3: Representative Ugi Four-Component Reaction for Library Synthesis
| Component | Example Compound | Role in Reaction |
|---|---|---|
| Isocyanide | This compound | Provides the core isocyanide functionality. |
| Amine | Aniline | Forms the initial imine with the aldehyde. |
| Aldehyde | Benzaldehyde | Reacts with the amine to form the imine. |
| Carboxylic Acid | Acetic Acid | Traps the nitrilium intermediate. |
| Product | α-Acylamino Amide | The final product incorporating all four components. |
This table illustrates the general components of a Ugi reaction. A library would be generated by systematically varying the amine, aldehyde, and carboxylic acid components while keeping the isocyanide constant. nih.govnih.gov
Advanced Spectroscopic and Analytical Techniques for Studying 1 Isocyano 4 Trifluoromethyl Benzene Reactions
In-situ Spectroscopic Monitoring of Reaction Intermediates
In-situ spectroscopy allows for the real-time observation of a chemical reaction as it progresses, providing kinetic data and identifying short-lived intermediate species without the need for quenching or sample extraction.
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a powerful tool for monitoring reactions of 1-isocyano-4-(trifluoromethyl)benzene. The isocyanide functional group (–N≡C) has a strong, characteristic vibrational stretching frequency (νC≡N) that appears in a relatively clear region of the infrared spectrum, typically between 2110 and 2165 cm-1. wikipedia.orgscripps.edu During a reaction, the decrease in the intensity of this isocyanide peak can be quantitatively monitored to determine reaction kinetics. researchgate.netresearchgate.net Simultaneously, the appearance and growth of new peaks corresponding to the vibrational modes of the product(s) can be tracked. For example, in a multicomponent reaction where the isocyanide is converted to an amide, the formation of the amide C=O stretch (around 1650 cm-1) would be observed. nih.gov Fiber-optic probes can be inserted directly into the reaction vessel, enabling continuous data collection under the actual reaction conditions. researchgate.netresearchgate.net
Raman Spectroscopy: Complementary to FT-IR, in-situ Raman spectroscopy can also be employed. The symmetric nature of the isocyanide triple bond often results in a strong Raman signal, which can be monitored throughout the reaction. This technique is particularly advantageous for reactions in aqueous media or those with highly absorbing species where IR spectroscopy may be challenging.
| Technique | Monitored Species/Vibration | Wavenumber (cm-1) | Application |
| In-situ FT-IR | Isocyanide (R-N≡C) Stretch | 2110 - 2165 | Monitoring reactant consumption, reaction kinetics. wikipedia.org |
| Product (e.g., Amide C=O) Stretch | ~1650 | Monitoring product formation. | |
| In-situ Raman | Isocyanide (R-N≡C) Stretch | 2110 - 2165 | Alternative to FT-IR, especially in aqueous systems. |
Mass Spectrometry for Reaction Monitoring and Mechanistic Insights
Mass spectrometry (MS) is indispensable for identifying reaction components, intermediates, and products by providing precise mass-to-charge ratio (m/z) information.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) coupled with HRMS are used to analyze crude reaction mixtures. nih.gov This allows for the detection of key intermediates, even at low concentrations, providing snapshots of the reaction's progress. By obtaining the exact mass of a species, its elemental composition can be determined, which is crucial for proposing and verifying the structures of unknown intermediates. For instance, the detection of a protonated molecule corresponding to the sum of the reactants can confirm the formation of an initial adduct in a multicomponent reaction. nih.gov
Tandem Mass Spectrometry (MS/MS): This technique provides further structural information by isolating an ion of interest and fragmenting it. The resulting fragmentation pattern offers clues about the ion's structure and connectivity, helping to distinguish between isomers and confirm the identity of proposed intermediates.
X-ray Crystallographic Analysis of Derived Compounds
Single-crystal X-ray diffraction (XRD) offers unambiguous, three-dimensional structural elucidation of crystalline products derived from reactions of this compound. carleton.educreative-biostructure.com It is considered the definitive method for confirming molecular structure. mdpi.com
This non-destructive technique provides precise data on:
Atomic Connectivity: Confirming the exact bonding arrangement in the final product.
Bond Lengths and Angles: Providing insight into the electronic nature of the bonds. For example, in a metal complex, the M-C-N angle of the coordinated isocyanide ligand can indicate the degree of π-backbonding. wikipedia.org
Stereochemistry: Determining the absolute configuration of chiral centers.
Intermolecular Interactions: Revealing how molecules pack in the solid state.
By successfully crystallizing a stable product or a trapped intermediate, researchers can validate mechanistic proposals. This is particularly important in catalysis and materials science for understanding the structure of metal-organic frameworks and coordination complexes. creative-biostructure.comnih.gov
| Parameter | Information Gained | Significance |
| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. | Fundamental property of the crystalline solid. |
| Bond Lengths | Distance between atomic nuclei (e.g., M–C, C≡N). | Indicates bond order and electronic effects. |
| Bond Angles | Angles between adjacent bonds (e.g., M-C-N). | Reveals molecular geometry and steric hindrance. wikipedia.org |
| Torsion Angles | Dihedral angles describing conformation. | Defines the 3D shape of the molecule. |
Electrochemical Studies for Redox Characterization in Catalysis
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound and its metal complexes. mdpi.com Isocyanides act as ligands with both σ-donor and π-acceptor characteristics, similar to carbon monoxide. wikipedia.org The electron-withdrawing trifluoromethyl group on the phenyl ring enhances the π-acceptor properties of this compound.
Cyclic voltammetry can determine the oxidation and reduction potentials of a compound. When this isocyanide is coordinated to a metal center, these potentials are altered. By comparing the redox potentials of the complex to the free ligand and the unligated metal salt, one can quantify the electronic effect of the isocyanide ligand. Coordination of a π-acceptor ligand like an isocyanide generally makes the oxidation of the metal center more difficult (a higher potential is required), as it decreases electron density at the metal. rsc.org This information is vital for designing and understanding catalytic cycles where the oxidation state of a metal catalyst changes.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Mechanistic Elucidation
NMR spectroscopy is a cornerstone technique for structural characterization in solution. The presence of the trifluoromethyl group in this compound provides a powerful diagnostic tool in the form of 19F NMR.
19F NMR Spectroscopy: Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity. nih.gov The chemical shift of the CF3 group is highly sensitive to its electronic environment. nih.govresearchgate.net This makes 19F NMR an excellent probe for monitoring the reaction's progress, as the fluorine signal will shift significantly as the isocyanide moiety is transformed into the product. scholaris.carsc.org This technique is often cleaner than 1H NMR for quantitative analysis because of the wider chemical shift range and lack of background signals. scholaris.ca
Multinuclear NMR (1H, 13C, 15N): A full suite of NMR experiments provides a complete picture of the molecular structure. The isocyanide carbon has a characteristic 13C chemical shift between 155-170 ppm. scripps.edu
2D NMR Techniques: Experiments like COSY, HSQC, and HMBC are used to establish through-bond connectivity, confirming the structure of complex reaction products.
Variable-Temperature (VT) NMR: This technique can be used to study dynamic processes, such as ligand exchange or fluxionality in organometallic intermediates, and can help to "freeze out" and identify species that are in rapid equilibrium at room temperature.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection
Many chemical reactions proceed through radical intermediates, which are species with one or more unpaired electrons. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the only technique that can directly detect and characterize these paramagnetic species. cardiff.ac.uk
Isocyanides are known to react with radicals to form imidoyl radicals (R-N=C•-R'). nih.govbeilstein-journals.org The direct detection of these short-lived radicals by EPR is often challenging due to their low steady-state concentrations. nih.gov Therefore, a technique called spin trapping is frequently employed. nih.govnih.gov
In a spin trapping experiment:
A "spin trap," typically a nitrone or nitroso compound, is added to the reaction mixture.
The short-lived radical intermediate (e.g., an imidoyl radical) reacts with the spin trap to form a much more stable and persistent radical adduct.
This stable radical adduct accumulates to a concentration detectable by EPR. researchgate.net
The resulting EPR spectrum of the spin adduct provides information about the trapped radical. The hyperfine coupling constants in the spectrum can help identify the type of radical that was trapped. For reactions involving this compound, EPR could be used to intercept radical intermediates, providing direct evidence for a radical-based mechanism. nih.govresearchgate.net The trifluoromethyl group can also influence the EPR spectrum, potentially providing an additional spectroscopic signature.
Q & A
Basic: What are the optimized synthetic routes for 1-Isocyano-4-(trifluoromethyl)benzene, and how do reaction scales influence yield?
The compound is synthesized via Procedure A (multicomponent reaction) at a 0.2 mmol scale, yielding 86% (29.4 mg) as a liquid. Key steps include using isocyanide precursors and purification via column chromatography. Scaling up may reduce yield due to challenges in maintaining reaction homogeneity and efficient heat transfer. For smaller scales (<1 mmol), yields remain stable (~80–86%), but larger scales require optimized solvent systems (e.g., dichloromethane) and controlled addition rates to mitigate side reactions .
Basic: Which spectroscopic techniques are critical for structural confirmation, and how are key signals assigned?
- ¹H NMR (CDCl₃): Peaks at δ 7.43 (d, J = 8.6 Hz, 2H) and 7.25 (d, J = 8.6 Hz, 2H) correspond to aromatic protons adjacent to the isocyano and trifluoromethyl groups, respectively .
- ¹³C NMR (CDCl₃): Signals at δ 165.6 (isocyano carbon) and δ 120.2 (q, J = 258.9 Hz, CF₃) confirm functional groups. Coupling constants (e.g., JCF = 273 Hz for CF₃) distinguish electronic effects .
- IR (KBr): A sharp peak at 2261 cm⁻¹ (isocyano stretch) is diagnostic .
Advanced: How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic or radical reactions?
The CF₃ group induces strong electron withdrawal, destabilizing the aromatic ring and enhancing electrophilicity at the isocyano carbon. This promotes reactivity in:
- Radical-polar crossover reactions: Stabilizes transition states via resonance effects, enabling fluorination or trifluoromethylation .
- Nucleophilic additions: Increased susceptibility to attack by amines or thiols, with regioselectivity governed by Hammett parameters (σₚ = 0.54 for CF₃) .
Advanced: How can researchers resolve discrepancies in reported yields (e.g., 45% vs. 86%) across studies?
Yield variations arise from:
- Purification methods: Column chromatography (86% yield ) vs. distillation (45% ) may lead to losses.
- Reaction conditions: Moisture-sensitive intermediates require anhydrous solvents (e.g., THF) and inert atmospheres. Traces of water hydrolyze isocyanides to amines, reducing yields .
- Recommendation: Use activated molecular sieves and monitor reaction progress via TLC to optimize purity .
Advanced: What are the stability challenges during storage, and how do they impact experimental design?
The compound degrades via hydrolysis (isocyano → amine) under ambient conditions. For long-term storage:
- Temperature: Store at –20°C under argon.
- Solvent: Use dry dichloromethane or acetonitrile to prevent moisture ingress .
- Handling: Conduct reactions in flame-dried glassware with Schlenk-line techniques .
Basic: What thermodynamic properties (e.g., boiling point, solubility) are relevant for experimental design?
- Boiling point: Estimated at 102–104°C (analogous to 1-Fluoro-4-(trifluoromethyl)benzene ).
- Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in CHCl₃ or EtOAc. Low solubility in water (<0.1 mg/mL) necessitates phase-transfer catalysts for aqueous reactions .
Advanced: How does the compound perform in multicomponent reactions (MCRs) for heterocycle synthesis?
The isocyano group participates in Ugi and Passerini reactions, forming imidazoles or oxazoles. For example:
- Ugi-4CR: Reacts with aldehydes, amines, and carboxylic acids to yield tetrazole derivatives. The CF₃ group enhances product lipophilicity, useful in medicinal chemistry .
- Kinetic control: Slow addition of the isocyanide minimizes dimerization .
Advanced: How does this compound compare to structurally similar isocyanides (e.g., 4-fluorophenyl isocyanide) in catalysis?
- Electron-withdrawing effects: The CF₃ group (σₚ = 0.54) vs. F (σₚ = 0.06) increases electrophilicity, accelerating oxidative addition in Pd-catalyzed cross-couplings .
- Steric profile: The planar trifluoromethyl group reduces steric hindrance compared to bulkier substituents, favoring π-stacking in coordination complexes .
Basic: What safety precautions are critical during handling?
- PPE: Nitrile gloves, safety goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation (volatility: ~0.5 mmHg at 25°C ).
- Waste disposal: Neutralize with acidic ethanol (pH <3) before incineration .
Advanced: What computational methods support mechanistic studies of its reactions?
- DFT calculations (B3LYP/6-31G):* Model transition states for isocyanide insertion into metal complexes.
- Hammett correlations: Quantify substituent effects on reaction rates (ρ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
